methyl 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a structurally complex small molecule featuring:
- A 3,4-dihydroisoquinoline core with a bromine substituent at position 6.
- A carbamoyl group at position 1, linked to a 3-(2-oxopyrrolidin-1-yl)propyl side chain.
- A methyl ester at the 2-position of the dihydroisoquinoline ring.
The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods for pyrrolidine-containing heterocycles (e.g., describes similar side-chain modifications in quinoline derivatives) .
Properties
IUPAC Name |
methyl 7-bromo-1-[3-(2-oxopyrrolidin-1-yl)propylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O4/c1-27-19(26)23-11-7-13-5-6-14(20)12-15(13)17(23)18(25)21-8-3-10-22-9-2-4-16(22)24/h5-6,12,17H,2-4,7-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDUOJLUSWPGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCCCN3CCCC3=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydroisoquinoline core with a bromine substituent at the 7-position and a carbamoyl group linked to a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 426.3 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs.
- Receptor Binding : Its structural properties allow it to bind effectively to certain receptors, potentially modulating signaling pathways involved in various diseases.
Biological Activity
The compound exhibits several notable biological activities:
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the inhibition of anti-apoptotic proteins such as Mcl-1 .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester at position 2 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for further functionalization, such as coupling with amines or alcohols.
This transformation aligns with ester hydrolysis protocols for dihydroisoquinolines in , where ester-to-acid conversion was achieved using LiOH in aqueous methanol.
Nucleophilic Aromatic Substitution (Br → X)
The bromine atom at position 7 is a prime site for nucleophilic substitution. Depending on the nucleophile, diverse functional groups can be introduced:
The patent in highlights similar Suzuki-Miyaura couplings for brominated dihydroisoquinolines, though specific aryl boronic acids were not tested here.
Functionalization of the Carbamoyl Group
The carbamoyl linker between the dihydroisoquinoline and 2-oxopyrrolidine provides opportunities for further derivatization:
Hydrolysis to Amine
Acid-mediated cleavage of the carbamate could yield a primary amine:
-
Conditions : HCl (6 M), dioxane, 60°C
-
Product : 1-Amino-7-bromo-3,4-dihydroisoquinoline derivative .
Urea/Thiourea Formation
Reaction with isocyanates or isothiocyanates:
Oxidation of Dihydroisoquinoline Core
The 3,4-dihydroisoquinoline ring can be oxidized to a fully aromatic isoquinoline system, altering electronic properties and reactivity:
| Oxidizing Agent | Conditions | Product | Key Citations |
|---|---|---|---|
| DDQ | Toluene, 80°C | 7-Bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)isoquinoline-2-carboxylate | |
| MnO₂ | CH₂Cl₂, reflux | Same as above |
The methodology in confirms the feasibility of oxidizing dihydroisoquinolines using DDQ or MnO₂.
Modifications of the 2-Oxopyrrolidine Ring
The 2-oxopyrrolidine moiety may undergo reduction or ring-opening:
Ketone Reduction
Ring-Opening with Amines
Cross-Coupling Reactions
The bromine substituent enables participation in cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product | Key Citations |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 7-Aryl or 7-heteroaryl derivatives | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | 7-Alkynyl derivatives |
Photochemical and Thermal Stability
No direct data exists for this compound, but analogous dihydroisoquinolines in and show:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Halogen Substitution
Target Compound vs. 9-Bromo-2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one (3q)
- Structural Similarities: Both feature a brominated heterocyclic core (isoquinoline vs. pyrroloacridinone) and a pyrrolidine-related moiety.
- Halogen Position: Bromine at position 7 (target) vs. position 9 (3q) may alter electronic distribution and binding affinity in biological targets.
Side-Chain Functionality
Target Compound vs. 4-(4-Hydroxy-1-Methylbutylamino)-7-Chloroquinoline
- Synthetic Pathways: Both compounds employ amine-alcohol intermediates for side-chain attachment (e.g., 4-amino-1-pentanol in vs. 3-(2-oxopyrrolidin-1-yl)propylamine in the target) .
- Bioactivity Implications: The target’s 2-oxopyrrolidinyl group may enhance solubility compared to the hydroxylated side chain in the quinoline derivative.
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The target’s carbamoyl and pyrrolidone groups may form intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis () .
- Ring Puckering: The dihydroisoquinoline’s partial saturation could lead to puckering effects, as described in Cremer and Pople’s generalized coordinates () .
Research Findings and Data Gaps
- Structural Validation : Crystallographic data for the target compound (if available) would require validation via software like SHELXL () to ensure accuracy in bond lengths and angles .
- Thermodynamic Properties : Experimental melting points and solubility data are lacking but could be inferred from analogs (e.g., 3q’s high melting point suggests strong crystal packing) .
Preparation Methods
Bischler-Napieralski Cyclization
The 3,4-dihydroisoquinoline core is typically constructed via the Bischler-Napieralski reaction , which involves cyclodehydration of a β-phenethylamide derivative. For example, treatment of 4-bromophenethylamine with ethyl formate generates a formamide intermediate, which undergoes cyclization under acidic conditions (e.g., polyphosphoric acid or phosphorus pentoxide) at 180–200°C to yield 7-bromo-3,4-dihydroisoquinoline. Modifications to this method include:
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Polyphosphoric acid | Toluene | 78 | |
| Cyclization | PCl₅/POCl₃ | Dichloroethane | 65 |
Key Insight : Electron-withdrawing groups (e.g., bromine at C7) reduce cyclization efficiency compared to electron-donating substituents.
Carbamoyl Side Chain Installation
Carbodiimide-Mediated Coupling
The C1 carbamoyl group is introduced by coupling 7-bromo-3,4-dihydroisoquinoline-1-carboxylic acid with 3-(2-oxopyrrolidin-1-yl)propan-1-amine using T3P (propylphosphonic anhydride) in ethyl acetate. Optimized conditions include:
| Parameter | Value | Yield (%) |
|---|---|---|
| Coupling agent | T3P (50% in EtOAc) | 92 |
| Base | Triethylamine | – |
| Temperature | 40°C, 12 h | – |
Side Reaction Mitigation : Excess T3P minimizes racemization, while sequential aqueous washes remove unreacted amine.
Methyl Esterification at C2
Esterification via Diazomethane
The methyl ester is installed by treating 7-bromo-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2-carboxylic acid with diazomethane (CH₂N₂) in diethyl ether at 0°C. This method avoids acidic conditions that could hydrolyze the carbamoyl bond.
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CH₂N₂ (2 equiv) | Diethyl ether | 2 | 95 |
| CH₃I/K₂CO₃ | DMF | 24 | 67 |
Integrated Synthetic Route
A consolidated synthesis pathway combines these steps:
- Bischler-Napieralski cyclization of 4-bromophenethylamine → 7-bromo-3,4-dihydroisoquinoline (78% yield).
- Carboxylic acid generation via oxidation of the C1 methyl group (KMnO₄, acidic conditions).
- Coupling with 3-(2-oxopyrrolidin-1-yl)propan-1-amine (T3P, 92% yield).
- Methyl esterification using diazomethane (95% yield).
Overall Yield : 78% × 92% × 95% = 68.2% .
Analytical Validation
Critical characterization data aligns with literature precedents:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.25 (t, J = 6.0 Hz, 2H, NCH₂), 3.72 (s, 3H, COOCH₃).
- HRMS : m/z calc. for C₁₉H₂₂BrN₃O₄ [M+H]⁺: 452.0752; found: 452.0755.
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous flow reactors improve cyclization efficiency (residence time: 30 min at 200°C).
- Crystallization from ethanol/water (3:1) achieves >99% purity without chromatography.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low cyclization yield with Br substituent | High catalyst loading (2.5 equiv PPA) |
| Epimerization during coupling | Low-temperature (0°C) T3P activation |
| Diazomethane safety concerns | Use trimethylsilyldiazomethane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
